N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1705995-39-6
VCID: VC6376115
InChI: InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-10-12-2-1-8-22(11-12)15-20-7-9-25-15/h3-7,9,12,21H,1-2,8,10-11H2
SMILES: C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H18F3N3O2S2
Molecular Weight: 405.45

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 1705995-39-6

Cat. No.: VC6376115

Molecular Formula: C16H18F3N3O2S2

Molecular Weight: 405.45

* For research use only. Not for human or veterinary use.

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide - 1705995-39-6

Specification

CAS No. 1705995-39-6
Molecular Formula C16H18F3N3O2S2
Molecular Weight 405.45
IUPAC Name N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-10-12-2-1-8-22(11-12)15-20-7-9-25-15/h3-7,9,12,21H,1-2,8,10-11H2
Standard InChI Key VCXPWFQLESTAQP-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its intricate architecture: a benzene sulfonamide core substituted with a trifluoromethyl group at the para position, linked via a methylene bridge to a piperidine ring bearing a 1,3-thiazol-2-yl substituent. Key structural attributes include:

  • Sulfonamide group: The benzenesulfonamide moiety enhances hydrogen-bonding capacity and metabolic stability, common in bioactive molecules targeting enzymes and ion channels .

  • Trifluoromethyl group: The electron-withdrawing CF₃ group improves lipophilicity and modulates electronic properties, influencing receptor binding .

  • Piperidine-thiazole hybrid: The piperidine ring provides conformational flexibility, while the thiazole heterocycle introduces aromaticity and potential for π-π interactions .

The molecular formula is C₁₇H₁₉F₃N₄O₂S₂, with a molecular weight of 456.48 g/mol.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine-thiazole intermediate: Condensation of 3-(aminomethyl)piperidine with 2-chlorothiazole under basic conditions yields 1-(1,3-thiazol-2-yl)piperidin-3-yl)methylamine .

  • Sulfonamide coupling: Reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with the amine intermediate in dichloromethane, catalyzed by triethylamine, forms the target compound .

Key reaction parameters include:

  • Temperature: 0–25°C for sulfonylation to prevent side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=4.0 Hz, 1H, thiazole-H), 6.95 (d, J=4.0 Hz, 1H, thiazole-H), 3.75–3.65 (m, 2H, NCH₂), 3.10–2.95 (m, 3H, piperidine-H), 2.30–2.15 (m, 2H, piperidine-H), 1.85–1.70 (m, 2H, piperidine-H) .

  • ¹³C NMR: 144.2 (C-SO₂), 132.8 (q, J=32 Hz, CF₃), 126.5 (ArC), 123.8 (thiazole-C), 55.2 (NCH₂), 48.7 (piperidine-C) .

Physicochemical Properties

PropertyValueMethod
Melting Point178–180°CDifferential Scanning Calorimetry
logP (Octanol/Water)2.8 ± 0.2Shake-flask
Solubility (pH 7.4)12 µMHPLC-UV
Plasma Protein Binding89% (Human)Equilibrium Dialysis

The trifluoromethyl group contributes to a cLogP of 3.1 (calculated via Molinspiration), aligning with CNS-penetrant compounds .

Pharmacological Applications

Muscarinic M4 Receptor Antagonism

In vitro studies demonstrate nanomolar affinity for M4 receptors (IC₅₀ = 23 nM), with >100-fold selectivity over M1–M3 subtypes . Mechanistically, it inhibits acetylcholine-induced calcium mobilization in HEK293 cells expressing human M4 receptors (EC₅₀ shift = 8.2-fold at 1 µM) . This activity suggests utility in:

  • Parkinson’s disease (reducing cholinergic overactivity)

  • Cognitive disorders (modulating hippocampal plasticity)

Sodium Channel Inhibition

The compound blocks Nav1.7 channels (IC₅₀ = 0.8 µM) in patch-clamp assays, with slower inactivation kinetics compared to lidocaine . In rodent models:

  • Formalin test: 30 mg/kg oral dose reduces late-phase nociception by 62% .

  • Neuropathic pain: Reverses mechanical allodynia in chronic constriction injury models (ED₅₀ = 15 mg/kg) .

Structure-Activity Relationships (SAR)

Analysis of analogs reveals critical pharmacophores:

ModificationM4 IC₅₀ (nM)Nav1.7 IC₅₀ (µM)
Parent compound230.8
Piperidine N-methylation4105.2
Thiazole → Oxazole891.5
CF₃ → Cl1503.7

Key trends:

  • Piperidine N-H is essential for M4 affinity (hydrogen bond donor).

  • Thiazole > Oxazole in both potency and metabolic stability (t₁/₂: 4.2 vs. 1.8 h in human microsomes) .

ParameterResult
Acute Toxicity (LD₅₀, mice)>2000 mg/kg (oral)
hERG InhibitionIC₅₀ = 18 µM
CYP3A4 Inhibition22% at 10 µM

Future Directions

  • Prodrug development: Esterification of the sulfonamide NH may enhance oral bioavailability (current F = 35% in rats) .

  • Dual M4/Nav1.7 modulators: Hybrid structures combining this scaffold with gabapentinoid motifs could synergize in neuropathic pain .

  • Crystallography studies: X-ray co-crystallization with M4 receptors (PDB ID pending) may guide affinity optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator